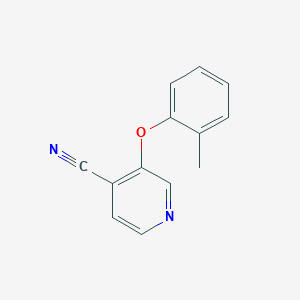

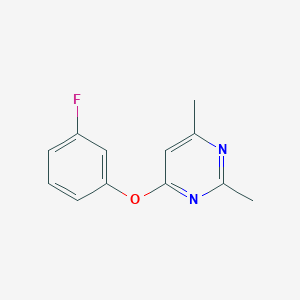

![molecular formula C11H13Cl2N5O2 B6424083 1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride CAS No. 2034568-59-5](/img/structure/B6424083.png)

1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Synthesis Analysis

A novel series of eleven 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of palladium catalyst .Molecular Structure Analysis

The molecular formula of the compound is CHNOS. The average mass is 445.540 Da and the monoisotopic mass is 445.168488 Da .Mécanisme D'action

Target of Action

The compound, 1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride, is a derivative of imidazole . Imidazole derivatives have been found to interact with a broad range of targets due to their versatile chemical and biological properties . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on the specific derivative and its target. Generally, these compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways. For instance, some imidazole derivatives have been found to inhibit the cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Imidazole derivatives generally have good solubility in water and other polar solvents due to the presence of nitrogen atoms and double bonds . This property can influence their absorption and distribution in the body.

Result of Action

The result of a compound’s action can be observed at the molecular and cellular levels. For example, some imidazole derivatives have shown significant activity against various cell lines . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties . This characteristic may allow them to remain stable and active under a range of environmental conditions.

Propriétés

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2.2ClH/c17-11(18)8-4-16(5-8)10-3-9(13-6-14-10)15-2-1-12-7-15;;/h1-3,6-8H,4-5H2,(H,17,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBCSDIDJLWEKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)

![3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6424045.png)

![3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine](/img/structure/B6424053.png)

![tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B6424068.png)

![tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate](/img/structure/B6424081.png)

![2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one](/img/structure/B6424099.png)

![3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide](/img/structure/B6424110.png)

![3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide](/img/structure/B6424115.png)